REACTION_CXSMILES
|
COC1C=C(C(Cl)=O)C=CC=1OC.[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[N:22]=[CH:21][N:20]=[C:19]2[O:28][C:29]1[CH:35]=[CH:34][C:32]([NH2:33])=[CH:31][CH:30]=1.[CH3:36][O:37][C:38]1[CH:39]=[C:40]([C:46]([N:48]=[C:49]=[S:50])=[O:47])[CH:41]=[CH:42][C:43]=1[O:44][CH3:45]>C1(C)C=CC=CC=1.C(O)C>[CH3:36][O:37][C:38]1[CH:39]=[C:40]([C:46]([N:48]=[C:49]=[S:50])=[O:47])[CH:41]=[CH:42][C:43]=1[O:44][CH3:45].[CH3:36][O:37][C:38]1[CH:39]=[C:40]([CH:41]=[CH:42][C:43]=1[O:44][CH3:45])[C:46]([NH:48][C:49]([NH:33][C:32]1[CH:34]=[CH:35][C:29]([O:28][C:19]2[C:18]3[C:23](=[CH:24][C:25]([O:26][CH3:27])=[C:16]([O:15][CH3:14])[CH:17]=3)[N:22]=[CH:21][N:20]=2)=[CH:30][CH:31]=1)=[S:50])=[O:47]
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(=O)Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)OC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(=O)N=C=S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(=O)N=C=S
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)NC(=S)NC2=CC=C(C=C2)OC2=NC=NC3=CC(=C(C=C23)OC)OC)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |